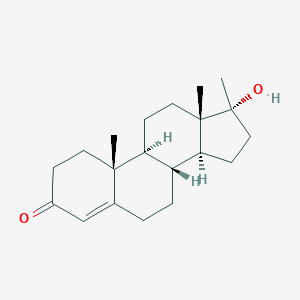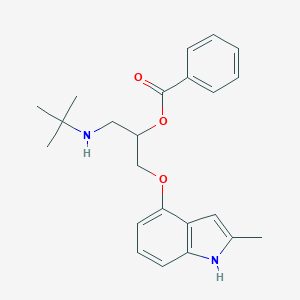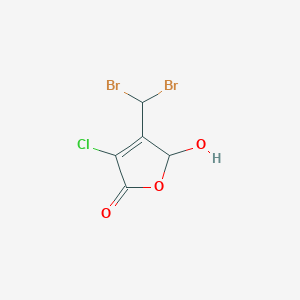
3-氯-4-(二溴甲基)-5-羟基-2(5H)-呋喃酮
描述
3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, also known as MX or bromochloromethyl-5-hydroxy-2H-furanone, is a chemical compound . It has gained attention in the scientific community due to its potential risks to human health and the environment.
Synthesis Analysis
The synthesis of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone and its brominated analogues (BMX-1, BMX-2, and BMX-3) has been achieved using a simple procedure from a common precursor .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is C5H3Br2ClO3. Its average mass is 306.336 Da and its monoisotopic mass is 303.813721 Da .Chemical Reactions Analysis
The analysis of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone and its brominated analogues in chlorine-treated water has been developed based on gas chromatography coupled to triple quadrupole tandem mass spectrometry .Physical And Chemical Properties Analysis
The solubility of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone in water is slightly dependent on pH, contrary to octanol/water partition .科学研究应用
合成和环境相关性
3-氯-4-(二溴甲基)-5-羟基-2(5H)-呋喃酮,也称为BMX-2,已被合成用于环境和突变研究。Lloveras等人(2000)描述了其合成过程,并强调了它作为环境突变原MX的溴代类似物的相关性。
遗传毒性
氯羟基呋喃酮(CHFs),包括BMX-2,已显示出遗传毒性效应。Le Curieux等人(1999)的一项研究发现,像BMX-2这样的CHFs在氯处理的饮用水中的消毒副产物中具有突变原性,突出了它们在体外测定中的遗传毒性。
衍生物化和分析方法
Nawrocki等人(2001)探讨了sec-丁醇用于衍生氯化羟基呋喃酮如BMX-2的方法。这种方法有助于分析过程,特别是在气相色谱/质谱分析中。
食品和风味化学
Slaughter(2007)讨论了烹饪食品中类似呋喃酮的存在,暗示了BMX-2在食品工业中用于风味和香气的潜在相关性。这项研究强调了各种食品风味中呋喃酮的重要性,尽管确切的生物合成途径尚不清楚。
突变原性和化学稳定性
Lalonde等人(1991)对呋喃酮衍生物的突变原性研究,包括BMX-2,强调了它们的化学性质和突变潜力。这项研究揭示了化学结构与突变活性之间错综复杂的关系。
安全和危害
属性
IUPAC Name |
4-chloro-3-(dibromomethyl)-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClO3/c6-3(7)1-2(8)5(10)11-4(1)9/h3-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUDLQFPDURWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)Cl)C(Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021532 | |
| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
CAS RN |
132059-52-0 | |
| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132059-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-4-(DIBROMOMETHYL)-5-HYDROXY-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6900TGF09C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



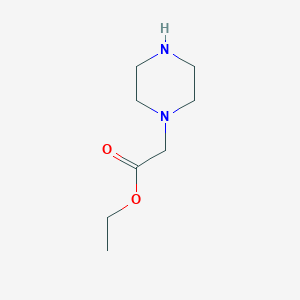
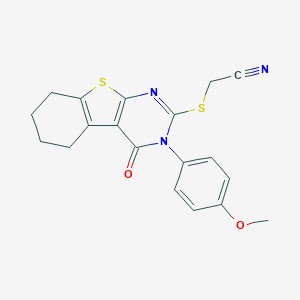
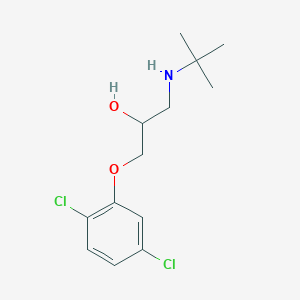
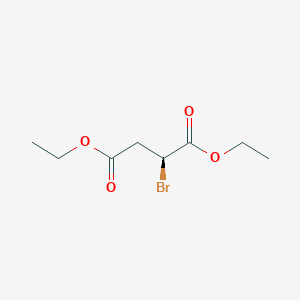
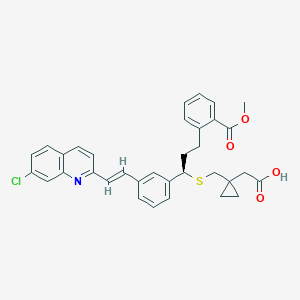
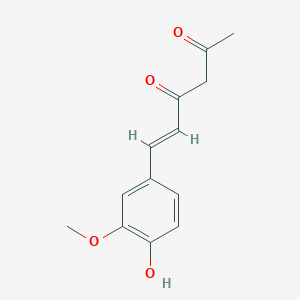
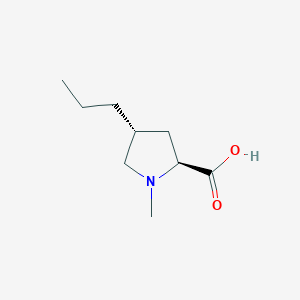
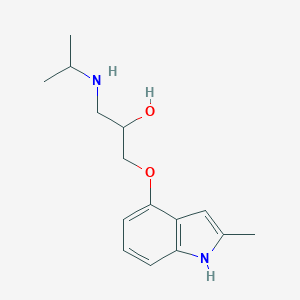
![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)
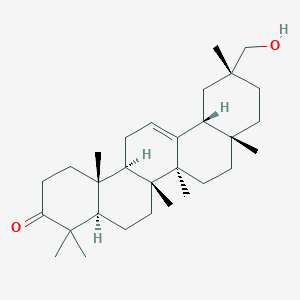
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)
